Carmine

Catalog No.
S658124
CAS No.
1390-65-4
M.F
C22H20O13
M. Wt
492.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carmine

CAS Number

1390-65-4

Product Name

Carmine

IUPAC Name

3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-7-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylic acid

Molecular Formula

C22H20O13

Molecular Weight

492.4 g/mol

InChI

InChI=1S/C22H20O13/c1-4-8-5(2-6(24)9(4)22(33)34)13(25)10-11(15(8)27)16(28)12(18(30)17(10)29)21-20(32)19(31)14(26)7(3-23)35-21/h2,7,14,19-21,23-24,26,28-32H,3H2,1H3,(H,33,34)/t7-,14-,19+,20-,21-/m1/s1

InChI Key

DGQLVPJVXFOQEV-NGOCYOHBSA-N

SMILES

Array

solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
Soluble in alcohol, concentrated sulfuric acid; slightly soluble in ether; practically insoluble in petroleum ether, benzene, chloroform
In water, 1.30 g/L (1.30X10+3 mg/L) at 25 °C

Synonyms

7-glucopyranosyl-3,5,6,8-tetrahydroxyl-1-methyl-9,10-dioxoanthracene-2-carboxylic acid, C.I. 75470, Carmine, carminic acid, Coccinellin, Cochineal Dye, Dye, Cochineal, Natural Red 4

Canonical SMILES

CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O

Isomeric SMILES

CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)CO)O)O)O)O

The exact mass of the compound Carmine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Food Coloring Agents. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Cosmetic colorant. However, this does not mean our product can be used or applied in the same or a similar way.

Carmine (CAS 1390-65-4) is a premium natural red colorant consisting of an aluminum or calcium-aluminum lake of carminic acid, extracted from the cochineal insect. In industrial and commercial procurement, it is prized for its exceptional thermal and photostability, which rival synthetic azo dyes. Unlike water-soluble pure carminic acid, carmine lake provides a consistent, vibrant red-to-magenta hue that is highly resistant to oxidative degradation and high-temperature processing [1]. This makes it a critical raw material in premium food, beverage, cosmetic, and pharmaceutical formulations requiring clean-label natural ingredients without compromising on manufacturing performance or shelf life [2].

Substituting Carmine with other red colorants introduces significant formulation and regulatory risks. Synthetic alternatives like Allura Red AC (Red 40) offer high stability and low cost but fail to meet stringent clean-label procurement mandates, often triggering consumer or regulatory pushback [1]. Conversely, substituting with plant-based natural reds like beetroot extract (betanin) or anthocyanins results in severe performance trade-offs; these unlaked botanical pigments degrade rapidly under high heat (e.g., baking, pasteurization) and UV exposure, leading to unacceptable color fading [2]. Furthermore, substituting with pure, unlaked carminic acid introduces extreme pH sensitivity, causing unintended color shifts from orange to violet depending on the formulation's acidity [3].

Superior Thermal and Photostability for High-Heat Processing

Carmine exhibits exceptional thermal and photostability compared to plant-based natural red alternatives. While botanical pigments like beetroot extract (betanin) and anthocyanins undergo rapid thermal degradation and browning at temperatures exceeding 80°C, Carmine maintains its structural integrity and vibrant red hue during high-heat processing such as baking and extrusion [1]. Furthermore, Carmine demonstrates superior resistance to UV-induced fading, making it a highly reliable natural pigment for products with extended shelf lives [2].

Evidence DimensionResistance to thermal degradation and UV fading
Target Compound DataMaintains >90% color retention and vibrant red hue during high-temperature processing (>100°C).
Comparator Or BaselineBeetroot red (betanin) and anthocyanins (rapidly degrade and brown under heat >80°C).
Quantified DifferenceCarmine provides near-synthetic levels of heat and light stability, vastly outperforming botanical natural reds under thermal stress.
ConditionsHigh-heat processing (baking/extrusion) and prolonged shelf-life light exposure.

Procurement teams must select Carmine for heat-processed goods where botanical reds would fail to maintain visual quality.

Formulation Color Consistency Across pH Gradients

The laking process, which chelates carminic acid with aluminum or calcium to form Carmine, fundamentally alters the molecule's pH responsiveness. Pure carminic acid is highly sensitive to pH fluctuations, shifting drastically from orange at pH 2 to a deep violet at pH 9 [1]. In contrast, the metal complexation in Carmine locks the chromophore into a stable conformation, ensuring a consistent red-to-magenta shade across a much broader pH range [1]. This insolubility and stability make Carmine a superior choice for complex formulations where pH cannot be perfectly controlled.

Evidence DimensionHue stability across varying pH levels
Target Compound DataCarmine lake maintains a stable red-to-magenta shade across a broad pH range (pH 3 to 8).
Comparator Or BaselinePure Carminic Acid (CAS 1260-17-9) shifts drastically from orange at pH 2 to violet at pH 9.
Quantified DifferenceLaking carminic acid prevents the extreme pH-dependent color shifts seen in the unlaked acid, ensuring predictable coloration.
ConditionsAqueous and emulsion formulations with varying or dynamic acidity.

Formulators require Carmine over pure carminic acid to ensure consistent product coloration regardless of minor pH variations in the final matrix.

Clean-Label Performance Parity with Synthetic Azo Dyes

In the transition toward clean-label manufacturing, Carmine serves as the primary natural substitute for synthetic azo dyes like Allura Red AC (Red 40). While Allura Red provides high stability and low cost, it is a petroleum-derived artificial dye facing increasing regulatory scrutiny and consumer pushback [2]. Carmine achieves functional performance parity with Red 40—offering comparable tinctorial strength, heat resistance, and shelf stability—while qualifying as a natural colorant (E120) [1]. This allows manufacturers to achieve vibrant red shades without the labeling warnings associated with synthetic dyes.

Evidence DimensionNatural regulatory status combined with process stability
Target Compound DataProvides high tinctorial strength and process stability while qualifying as a natural colorant (E120).
Comparator Or BaselineAllura Red AC (Red 40) is highly stable but classified as a synthetic artificial dye with associated labeling concerns.
Quantified DifferenceCarmine achieves the functional stability of Red 40 while eliminating the regulatory burdens and consumer-perception risks of synthetic dyes.
ConditionsCommercial manufacturing requiring natural labeling and high process stability.

For brands transitioning to natural ingredients, Carmine is the only commercially viable red pigment that matches the operational stability of synthetic dyes.

High-Temperature Bakery and Confectionery Manufacturing

Due to its exceptional thermal stability compared to betanin and anthocyanins, Carmine is the preferred natural red pigment for baked goods, extruded snacks, and hard candies that undergo high-heat processing, ensuring the final product retains a vibrant red hue without browning [1].

Premium Cosmetic Formulation (Lipsticks and Blushes)

The insoluble lake structure of Carmine provides excellent dispersibility in oil and wax matrices, while its pH-locked color consistency ensures that cosmetic products maintain their intended red or magenta shade over long shelf lives without shifting [2].

Clean-Label Beverage and Dairy Processing

For brands replacing synthetic azo dyes like Allura Red AC to meet clean-label requirements, Carmine offers a drop-in natural replacement that withstands pasteurization and UV exposure in transparent packaging, maintaining visual appeal matching synthetic benchmarks [1].

Physical Description

Red crystals in methanol; bright red powder; deep red color in water; [HSDB]

Color/Form

Red monoclinic prisms from aqueous methanol
Dark, purplish-brown mass or bright-red powder
Deep red color in water; yellow to violet in acid solutions

XLogP3

0.5

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

9

Exact Mass

492.09039069 Da

Monoisotopic Mass

492.09039069 Da

Heavy Atom Count

35

Melting Point

Decomposes at 277 °F (NTP, 1992)
136 °C (decomposes)
No distinct melting point; darkens at 120 °C

UNII

CID8Z8N95N

MeSH Pharmacological Classification

Coloring Agents

Mechanism of Action

The food coloring carminic acid redox cycles to produce free radicals. These radicals, in the presence of trace amounts of iron salts, readily damage membrane lipid and degrade the carbohydrate deoxyribose. Damage to membrane lipid appears to involve mainly organic oxygen radicals such as alkoxy and peroxy radicals, whereas that to deoxyribose implicates the hydroxyl radical formed in a Fenton-type reaction. Antioxidants and iron chelators prevent such damage.
The antitumor agent carminic acid did not bind to DNA but nicked it slowly, more rapidly when reduced in situ, & still more when prereduced at the quinone moiety.

Other CAS

1390-65-4
1343-78-8

Wikipedia

Carminic_acid

Use Classification

Cosmetics -> Cosmetic colorant

Methods of Manufacturing

Schunk, Marchlewski, Ber 27: 2979 (1894); Dimroth, Scheuer, Ann 399: 43 (1913). Revised structure: Bhatia, Venkataraman, Indian J Chem 3(2) 92 (1965).

General Manufacturing Information

2-Anthracenecarboxylic acid, 7-.beta.-D-glucopyranosyl-9,10-dihydro-3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-: ACTIVE
Carmine is normally 50% or more carminic acid
There has...been...confusion regarding differentiation between /carmine, carminic acid & cochineal/... Cochineal is red coloring material consisting of dried bodies of female insect coccus cacti. ... Active coloring matter is carminic acid... Carmine is aluminum lake of carminic acid...

Analytic Laboratory Methods

TLC IDENTIFICATION OF DYES IN COSMETICS.

Dates

Last modified: 04-14-2024
1. Dapson RW. The history, chemistry and modes of action of carmine and related dyes. Biotech Histochem. 2007 Aug;82(4-5):173-87. doi: 10.1080/10520290701704188. PMID: 18074265.

2. Liippo J, Lammintausta K. Allergy to carmine red (E120) is not dependent on concurrent mite allergy. Int Arch Allergy Immunol. 2009;150(2):179-83. doi: 10.1159/000218121. Epub 2009 May 13. PMID: 19439984.

3. Lim HS, Choi JC, Song SB, Kim M. Quantitative determination of carmine in foods by high-performance liquid chromatography. Food Chem. 2014 Sep 1;158:521-6. doi: 10.1016/j.foodchem.2014.02.122. Epub 2014 Mar 3. PMID: 24731378.

4. Mageste AB, de Lemos LR, Ferreira GM, da Silva Mdo C, da Silva LH, Bonomo RC, Minim LA. Aqueous two-phase systems: an efficient, environmentally safe and economically viable method for purification of natural dye carmine. J Chromatogr A. 2009 Nov 6;1216(45):7623-9. doi: 10.1016/j.chroma.2009.09.048. Epub 2009 Sep 23. PMID: 19800067.

5. Heydari R, Hosseini M, Zarabi S. A simple method for determination of carmine in food samples based on cloud point extraction and spectrophotometric detection. Spectrochim Acta A Mol Biomol Spectrosc. 2015;150:786-91. doi: 10.1016/j.saa.2015.06.032. Epub 2015 Jun 17. PMID: 26103432.

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